[4-[3-[(4-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate
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Overview
Description
[4-[3-[(4-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate: is an organic compound that features a complex aromatic structure It is characterized by the presence of a nitrophenyl group, a carbamoyl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[3-[(4-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate typically involves multiple steps. One common method is the reaction of 4-nitrophenyl chloroformate with an appropriate amine to form the carbamoyl intermediate. This intermediate is then reacted with phenyl acetate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Hydroxide ions, amines.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe due to its reactive functional groups.
- Used in assays to study enzyme activities, particularly esterases and lipases .
Medicine:
- Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of [4-[3-[(4-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, potentially inhibiting enzyme activities or altering cellular processes .
Comparison with Similar Compounds
4-Nitrophenyl acetate: Shares the nitrophenyl and acetate groups but lacks the carbamoyl and phenyl groups.
4-Nitrophenyl carbamate: Similar structure but with different substituents on the aromatic ring.
4-Nitrophenyl sulfonate: Contains a sulfonate group instead of an acetate group.
Uniqueness:
- The presence of both carbamoyl and acetate groups in [4-[3-[(4-Nitrophenyl)carbamoyl]phenyl]phenyl] acetate makes it unique, providing a combination of reactivity and stability that is not found in simpler analogs.
- Its complex structure allows for diverse chemical reactions and applications, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
[4-[3-[(4-nitrophenyl)carbamoyl]phenyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-14(24)28-20-11-5-15(6-12-20)16-3-2-4-17(13-16)21(25)22-18-7-9-19(10-8-18)23(26)27/h2-13H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDLGRHVRVTVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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